molecular formula C6H10BrCl B3048930 Cyclohexane, 1-bromo-4-chloro-, trans- CAS No. 18656-14-9

Cyclohexane, 1-bromo-4-chloro-, trans-

Cat. No.: B3048930
CAS No.: 18656-14-9
M. Wt: 197.5 g/mol
InChI Key: IKKOZIBDFPQCBK-UHFFFAOYSA-N
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Description

Cyclohexane, 1-bromo-4-chloro-, trans- is a disubstituted cyclohexane compound where a bromine atom is attached to the first carbon and a chlorine atom is attached to the fourth carbon in a trans configuration. This means that the bromine and chlorine atoms are on opposite sides of the cyclohexane ring, leading to a more stable conformation due to minimized steric hindrance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trans-1-bromo-4-chlorocyclohexane typically involves the halogenation of cyclohexane derivatives. One common method is the bromination of 4-chlorocyclohexanol followed by dehydration. The reaction conditions often include the use of bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄) under controlled temperature conditions to ensure the trans configuration is maintained.

Industrial Production Methods

Industrial production of trans-1-bromo-4-chlorocyclohexane may involve the catalytic halogenation of cyclohexane in the presence of specific catalysts that favor the trans configuration. The process is optimized to achieve high yields and purity, often involving distillation and recrystallization steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Trans-1-bromo-4-chlorocyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.

    Elimination Reactions: It can undergo E2 elimination reactions to form alkenes, particularly when treated with strong bases.

    Reduction Reactions: The compound can be reduced to cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) under heat.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: Products include cyclohexane derivatives with different substituents replacing the bromine or chlorine atoms.

    Elimination: Major products are alkenes such as cyclohexene.

    Reduction: The major product is cyclohexane.

Scientific Research Applications

Trans-1-bromo-4-chlorocyclohexane is used in various scientific research applications:

    Chemistry: It serves as a model compound for studying stereochemistry and conformational analysis of disubstituted cyclohexanes.

    Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It is involved in the synthesis of compounds with potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of trans-1-bromo-4-chlorocyclohexane in chemical reactions involves the interaction of its halogen atoms with nucleophiles or bases. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the elimination of the halogen atom.

Comparison with Similar Compounds

Similar Compounds

  • Trans-1-bromo-4-methylcyclohexane
  • Trans-1-chloro-4-methylcyclohexane
  • Trans-1-bromo-4-tert-butylcyclohexane

Uniqueness

Trans-1-bromo-4-chlorocyclohexane is unique due to the presence of both bromine and chlorine atoms in a trans configuration, which influences its reactivity and stability. The combination of these halogens provides distinct chemical properties compared to other disubstituted cyclohexanes with different substituents.

Properties

IUPAC Name

1-bromo-4-chlorocyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrCl/c7-5-1-3-6(8)4-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKOZIBDFPQCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462266
Record name Cyclohexane, 1-bromo-4-chloro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18656-14-9
Record name Cyclohexane, 1-bromo-4-chloro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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